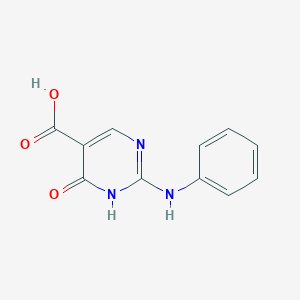
2,4-Dichloroquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloroquinoline-6-carbonitrile (DCQC) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a heterocyclic compound that contains two chlorine atoms, a cyano group, and a quinoline ring system. DCQC has been widely used in the field of medicinal chemistry due to its unique properties, including its ability to act as a potent antitumor agent.
科学的研究の応用
2,4-Dichloroquinoline-6-carbonitrile has been extensively studied for its potential use as an antitumor agent. Studies have shown that 2,4-Dichloroquinoline-6-carbonitrile exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 2,4-Dichloroquinoline-6-carbonitrile has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
作用機序
The mechanism of action of 2,4-Dichloroquinoline-6-carbonitrile in cancer cells involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,4-Dichloroquinoline-6-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2,4-Dichloroquinoline-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 2,4-Dichloroquinoline-6-carbonitrile has been shown to exhibit antimicrobial activity against a variety of bacteria and fungi. Additionally, 2,4-Dichloroquinoline-6-carbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
2,4-Dichloroquinoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells, making it an ideal candidate for drug development. However, 2,4-Dichloroquinoline-6-carbonitrile also has some limitations, including its low solubility in water, which can limit its bioavailability and effectiveness.
将来の方向性
There are several future directions for research on 2,4-Dichloroquinoline-6-carbonitrile. One potential area of research is the development of 2,4-Dichloroquinoline-6-carbonitrile analogs with improved solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of 2,4-Dichloroquinoline-6-carbonitrile and its potential use in combination with other cancer therapies. Finally, research is needed to explore the potential use of 2,4-Dichloroquinoline-6-carbonitrile in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion:
In conclusion, 2,4-Dichloroquinoline-6-carbonitrile is a chemical compound with a diverse range of scientific research applications, including its potential use as an antitumor agent and its antimicrobial and anti-inflammatory properties. The synthesis of 2,4-Dichloroquinoline-6-carbonitrile involves the reaction between 2,4-dichloroaniline and malononitrile in the presence of a base catalyst. 2,4-Dichloroquinoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells, but also has some limitations, including its low solubility in water. Future research on 2,4-Dichloroquinoline-6-carbonitrile should focus on the development of analogs with improved solubility and bioavailability, the mechanism of action, and its potential use in the treatment of other diseases.
合成法
The synthesis of 2,4-Dichloroquinoline-6-carbonitrile involves the reaction between 2,4-dichloroaniline and malononitrile in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2,4-Dichloroquinoline-6-carbonitrile. The yield of the reaction can be improved through optimization of the reaction conditions, such as temperature, solvent, and catalyst concentration.
特性
CAS番号 |
150453-93-3 |
|---|---|
分子式 |
C10H4Cl2N2 |
分子量 |
223.05 g/mol |
IUPAC名 |
2,4-dichloroquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-4-10(12)14-9-2-1-6(5-13)3-7(8)9/h1-4H |
InChIキー |
WVFMAVUHEYKGLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
正規SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
同義語 |
2,4-dichloroquinoline-6-carbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)
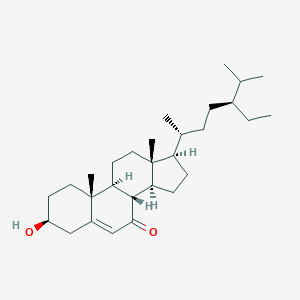

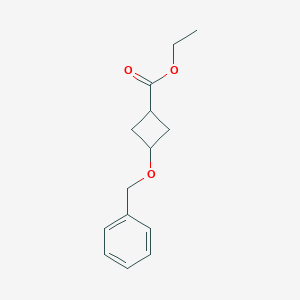


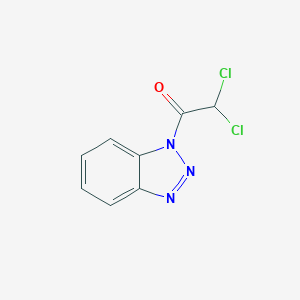


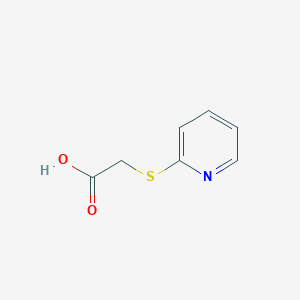

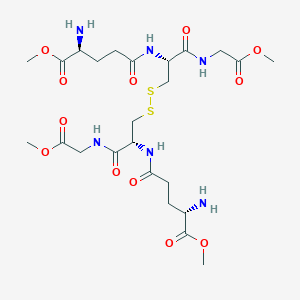
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
